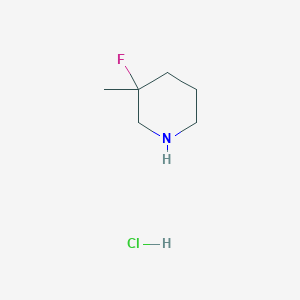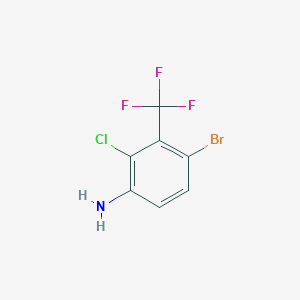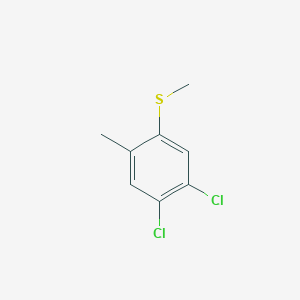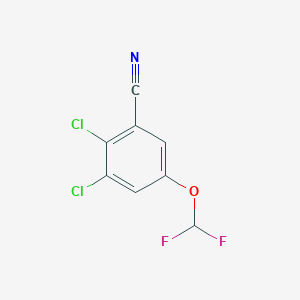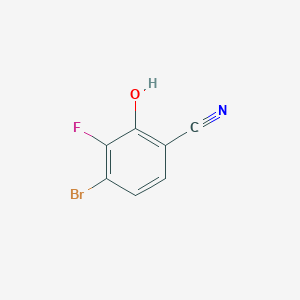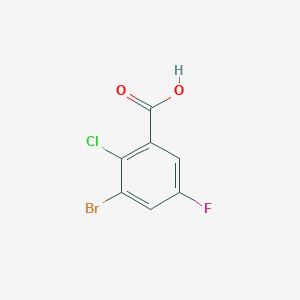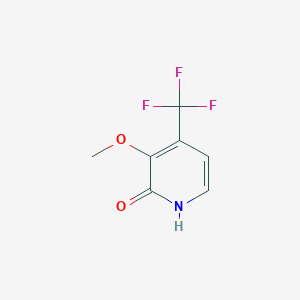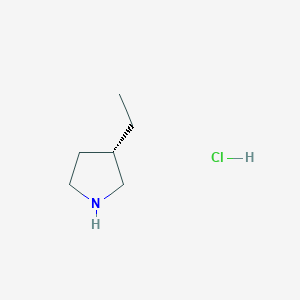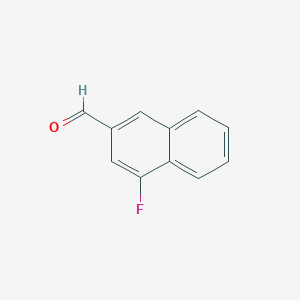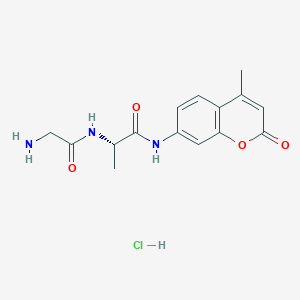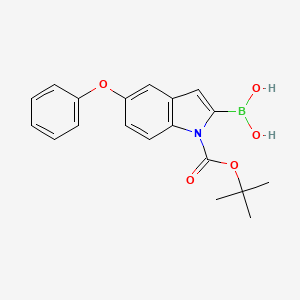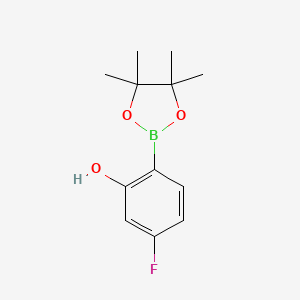
5-フルオロ-2-(4,4,5,5-テトラメチル-1,3,2-ジオキサボロラン-2-イル)フェノール
概要
説明
5-Fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenol: is an organoboron compound that features a fluorine atom and a boronic ester group
科学的研究の応用
Chemistry:
Cross-Coupling Reactions: Used as a reagent in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Catalysis: Acts as a catalyst in various organic transformations.
Biology:
Bioconjugation: Utilized in the synthesis of bioconjugates for labeling and imaging studies.
Medicine:
Drug Development: Investigated for its potential as a building block in the synthesis of pharmaceutical compounds.
Industry:
Material Science: Used in the development of advanced materials with specific properties.
作用機序
Target of Action
Similar compounds have been used in the synthesis of diaryl derivatives acting as flap (5-lipoxygenase-activating protein) regulators . FLAP is a protein widely distributed within the central nervous system, whose function is to regulate the activation of the 5-lipoxygenase enzyme .
Mode of Action
It is known that similar compounds interact with their targets through a process known as borylation . This process involves the addition of a boron atom to the target molecule, which can significantly alter its chemical properties and biological activity.
Biochemical Pathways
If it acts as a flap regulator, it may influence the metabolism of arachidonic acid, a key inflammatory mediator . This could potentially lead to downstream effects on inflammation and pain signaling pathways.
Result of Action
If it acts as a flap regulator, it could potentially reduce the production of inflammatory mediators, thereby modulating inflammatory responses .
生化学分析
Biochemical Properties
5-Fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenol plays a significant role in biochemical reactions, particularly in the field of organic synthesis and medicinal chemistry. This compound is known to interact with various enzymes, proteins, and other biomolecules. For instance, it can act as a ligand for certain enzymes, facilitating catalytic reactions. The boron-containing dioxaborolane group in 5-Fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenol is known to form reversible covalent bonds with diols and other nucleophiles, making it a valuable tool in enzyme inhibition studies .
Cellular Effects
The effects of 5-Fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenol on various types of cells and cellular processes are profound. This compound has been shown to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it can inhibit the activity of certain kinases, leading to altered phosphorylation states of key signaling proteins. Additionally, 5-Fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenol can affect gene expression by interacting with transcription factors and other regulatory proteins .
Molecular Mechanism
At the molecular level, 5-Fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenol exerts its effects through several mechanisms. One of the primary mechanisms involves the formation of reversible covalent bonds with target biomolecules, such as enzymes and proteins. This interaction can lead to enzyme inhibition or activation, depending on the specific target. Additionally, the fluorine atom in the compound can participate in hydrogen bonding and other non-covalent interactions, further influencing its binding affinity and specificity .
Temporal Effects in Laboratory Settings
The stability and degradation of 5-Fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenol in laboratory settings are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation over time. Prolonged exposure to light and heat can lead to the breakdown of the dioxaborolane group, reducing its efficacy. In in vitro and in vivo studies, the temporal effects of 5-Fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenol have been observed to include changes in cellular metabolism and gene expression over extended periods .
Dosage Effects in Animal Models
The effects of 5-Fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenol vary with different dosages in animal models. At low doses, the compound has been shown to have minimal toxic effects, while higher doses can lead to adverse effects such as cellular toxicity and organ damage. Threshold effects have been observed, where a certain dosage level is required to elicit a significant biological response. Toxicity studies have indicated that high doses of 5-Fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenol can lead to oxidative stress and apoptosis in certain cell types .
Metabolic Pathways
5-Fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenol is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation. The compound can undergo oxidation and reduction reactions, leading to the formation of metabolites that may have distinct biological activities. Enzymes such as cytochrome P450 oxidases play a crucial role in the metabolism of 5-Fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenol, influencing its metabolic flux and the levels of its metabolites .
Transport and Distribution
The transport and distribution of 5-Fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenol within cells and tissues are mediated by various transporters and binding proteins. The compound can be actively transported across cell membranes by specific transporters, leading to its accumulation in certain cellular compartments. Additionally, binding proteins can facilitate the localization and retention of 5-Fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenol within tissues, influencing its overall distribution and bioavailability .
Subcellular Localization
The subcellular localization of 5-Fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenol is a key factor that determines its activity and function. The compound can be directed to specific cellular compartments or organelles through targeting signals and post-translational modifications. For example, it may localize to the nucleus, where it can interact with transcription factors and influence gene expression. Alternatively, it may accumulate in the cytoplasm, affecting cytosolic enzymes and signaling pathways .
準備方法
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with 5-fluoro-2-hydroxybenzaldehyde and pinacol boronate.
Reaction Conditions: The reaction is carried out in the presence of a base such as potassium carbonate and a palladium catalyst under an inert atmosphere. The mixture is heated to facilitate the coupling reaction.
Purification: The product is purified through recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods: Industrial production methods involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated purification systems to ensure consistent quality and yield.
化学反応の分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can convert the boronic ester group into other functional groups.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products:
Oxidation: Oxidized phenol derivatives.
Reduction: Reduced boronic ester derivatives.
Substitution: Substituted phenol derivatives with various functional groups.
類似化合物との比較
- 2-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
- 5-Fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine
- 3-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate
Uniqueness:
- Reactivity: The presence of both a fluorine atom and a boronic ester group provides unique reactivity patterns not found in similar compounds.
- Stability: The compound’s stability is enhanced by the fluorine atom, making it more suitable for various applications.
- Versatility: Its ability to participate in a wide range of chemical reactions makes it a versatile tool in synthetic chemistry.
特性
IUPAC Name |
5-fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16BFO3/c1-11(2)12(3,4)17-13(16-11)9-6-5-8(14)7-10(9)15/h5-7,15H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSQUBOBJDBVJIN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16BFO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


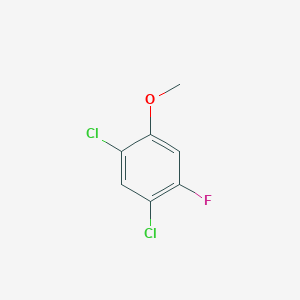
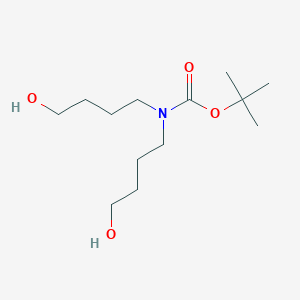
![5-Bromo-2-chlorothiazolo[5,4-b]pyridine](/img/structure/B1447388.png)
